molecular formula C17H20Cl2FNO2 B593104 25C-NBF (hydrochloride) CAS No. 1539266-21-1

25C-NBF (hydrochloride)

Cat. No.: B593104
CAS No.: 1539266-21-1
M. Wt: 360.2 g/mol
InChI Key: ABCHGKWIJAOINA-UHFFFAOYSA-N
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Description

  • Mechanism of Action

    Target of Action

    25C-NBF, also known as 2C-C-NBF or NBF-2C-C, is a derivative of the phenethylamine hallucinogen 2C-C . The primary target of 25C-NBF is the human 5-HT 2A receptor . This receptor is a subtype of the 5-HT receptor that binds the neurotransmitter serotonin, and it plays a key role in the function and distribution of serotonin in the brain .

    Mode of Action

    25C-NBF acts as a highly potent partial agonist for the human 5-HT 2A receptor The interaction of 25C-NBF with the 5-HT 2A receptor results in changes in the neurotransmission of serotonin, which can lead to alterations in mood, perception, and behavior .

    Biochemical Pathways

    Given its action on the 5-ht 2a receptor, it is likely that 25c-nbf affects the serotonergic pathways in the brain . The activation of the 5-HT 2A receptor can lead to the release of various neurotransmitters and neuromodulators, and it can have downstream effects on mood, perception, and cognition .

    Pharmacokinetics

    As a phenethylamine derivative, it is likely that 25c-nbf is absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .

    Result of Action

    The use of 25C-NBF has been associated with addictive potential and neurotoxic effects . In animal studies, 25C-NBF has been shown to cause high conditioned place preference scores and stable self-administration, suggesting its addictive liability . Neurotoxic effects of 25C-NBF include reduced motor activity, abnormal motor coordination, and impaired recognition memory . Furthermore, 25C-NBF treatment has been shown to decrease tyrosine hydroxylase expression and increase ionized calcium-binding adapter molecule 1 expression in the striatum .

    Action Environment

    The action, efficacy, and stability of 25C-NBF can be influenced by various environmental factors. These factors can include the individual’s physiological state, the presence of other substances, and the route of administration. Specific studies on how these factors influence the action of 25c-nbf are currently lacking .

    The use of 25C-NBF poses serious health risks, including addiction and neurotoxicity .

    Biochemical Analysis

    Biochemical Properties

    25C-NBF (hydrochloride) interacts with the human 5-HT 2A receptor . It acts as a highly potent partial agonist, meaning it binds to this receptor and triggers a response, but not to its full potential . The interaction with the 5-HT 2A receptor suggests that 25C-NBF (hydrochloride) may play a role in serotonin transmission, which is involved in many physiological processes including mood regulation, gastrointestinal motility, and cardiovascular function .

    Cellular Effects

    25C-NBF (hydrochloride) has been shown to have significant effects on various types of cells and cellular processes . It influences cell function by acting as a 5-hydroxyindoleacetic acid (5-HT) receptor agonist . This interaction can impact cell signaling pathways, gene expression, and cellular metabolism .

    Molecular Mechanism

    The molecular mechanism of action of 25C-NBF (hydrochloride) involves its binding to the 5-HT 2A receptor . As a partial agonist, it can trigger a response from this receptor, but not to its full potential . This interaction can lead to changes in gene expression and influence various cellular processes .

    Temporal Effects in Laboratory Settings

    In laboratory settings, 25C-NBF (hydrochloride) has been observed to have temporal effects on cellular function . Specific information on the product’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently limited .

    Dosage Effects in Animal Models

    In animal models, the effects of 25C-NBF (hydrochloride) have been observed to vary with different dosages . High conditioned place preference scores and stable self-administration were observed in the 25C-NBF groups, suggesting the addictive liability of 25C-NBF .

    Metabolic Pathways

    Given its interaction with the 5-HT 2A receptor, it may be involved in pathways related to serotonin transmission .

    Preparation Methods

    • Unfortunately, specific synthetic routes and industrial production methods for 25C-NBF are not widely documented in the literature.
    • Researchers have primarily focused on its pharmacological effects rather than its synthesis.
  • Chemical Reactions Analysis

    • 25C-NBF likely undergoes various reactions typical of phenethylamines, including oxidation, reduction, and substitution.
    • Common reagents and conditions used in these reactions remain unspecified due to limited research.
    • Major products formed from these reactions are not well-documented.
  • Scientific Research Applications

    • The scientific research applications of 25C-NBF are still emerging.
    • Its potential use in chemistry, biology, medicine, and industry requires further investigation.
    • Researchers should explore its pharmacological effects, toxicity, and potential therapeutic applications.
  • Comparison with Similar Compounds

    Properties

    IUPAC Name

    2-(4-chloro-2,5-dimethoxyphenyl)-N-[(2-fluorophenyl)methyl]ethanamine;hydrochloride
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C17H19ClFNO2.ClH/c1-21-16-10-14(18)17(22-2)9-12(16)7-8-20-11-13-5-3-4-6-15(13)19;/h3-6,9-10,20H,7-8,11H2,1-2H3;1H
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    ABCHGKWIJAOINA-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    COC1=CC(=C(C=C1CCNCC2=CC=CC=C2F)OC)Cl.Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C17H20Cl2FNO2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    360.2 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    1539266-21-1
    Record name 25c-Nbf hydrochloride
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1539266211
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name 25C-NBF HYDROCHLORIDE
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TF5JW72ANY
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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